3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol is a compound belonging to the class of oxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen. This specific oxazolidinone is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals and polymers. The compound is characterized by its hydroxyl group, which enhances its reactivity and solubility in various solvents.
The compound can be synthesized from diethanolamine and dimethyl carbonate through a catalytic-free reaction process. It falls under the category of secondary alcohols due to the presence of the hydroxyl group attached to a carbon that is also bonded to two other carbons. Its classification as an oxazolidinone indicates its structural significance in drug development, particularly in antibiotic synthesis.
The synthesis of 3-(2-hydroxyethyl)-2-methyloxazolidin-2-ol can be achieved through various methods:
During the reflux process, methanol is generated as a by-product and can be removed via distillation. The reaction conditions need to be carefully controlled to maintain a homogeneous mixture and ensure complete conversion.
The molecular structure of 3-(2-hydroxyethyl)-2-methyloxazolidin-2-ol features:
3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol participates in several chemical reactions due to its functional groups:
The reactivity of this compound is significantly influenced by the presence of both the hydroxyl and amino groups, allowing for diverse chemical transformations that are essential in organic synthesis.
The mechanism by which 3-(2-hydroxyethyl)-2-methyloxazolidin-2-ol exerts its effects primarily involves its role as a precursor in the synthesis of bioactive compounds. The hydroxyl group enhances hydrogen bonding capabilities, which can influence biological interactions, particularly in pharmaceutical applications.
Relevant analyses indicate stability under standard conditions but susceptibility to hydrolysis under extreme pH or temperature conditions.
3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol has several scientific uses:
The oxazolidinone class emerged as a revolutionary scaffold in antibacterial drug discovery, addressing critical gaps in treating multidrug-resistant Gram-positive infections. Early derivatives like furazolidone (1940s) and cycloserine (1956) demonstrated the structural potential of the oxazolidinone core but exhibited limited spectra or significant toxicity [1] [6]. The breakthrough arrived in the 1980s with DuPont’s discovery of DuP-105 and DuP-721, which featured the critical N-aryl substitution and showed potent activity against resistant pathogens. This work validated 2-oxazolidinones as synthetically tunable scaffolds capable of overcoming common resistance mechanisms [1] [3].
Pharmacia & Upjohn’s development of linezolid (approved 2000) marked the first commercial success, leveraging the 3-aryl-2-oxazolidinone template with a morpholine D-ring. Its unique mechanism—inhibiting the 50S ribosomal subunit’s peptidyl transferase center—enabled activity against MRSA, VRE, and drug-resistant Streptococcus pneumoniae [1] [8]. Subsequent generations, including tedizolid (2014) and clinical-stage candidates like delpazolid and radezolid, further optimized this core to combat emerging resistance and expand therapeutic utility [3] [6].
Table 1: Evolution of Key Oxazolidinone Antibacterials
Compound (Approval Year) | Structural Innovations | Target Pathogens |
---|---|---|
Furazolidone (1940s) | Nitrofuran-oxazolidinone hybrid | Gastrointestinal pathogens |
Cycloserine (1956) | 3-Isoxazolidinone scaffold | Mycobacterium tuberculosis |
Linezolid (2000) | 5-Acetamidomethyl group; morpholine D-ring | MRSA, VRE, PRSP |
Tedizolid (2014) | Hydroxyethyl C-ring; triazole D-ring | ABSSSI-causing Gram-positives |
Delpazolid (Phase III) | Pyridine C-ring; hydrazine linker | Drug-resistant TB |
Structural diversification of 2-oxazolidinones has focused on three primary regions: the C-5 side chain, C-ring aryl group, and D-ring heterocycle. Early SAR studies revealed that:
Synthetic innovations enabled these advancements. For example, decarboxylative ring-opening of 2-oxazolidinones facilitated modular β-functionalized amine synthesis, allowing rapid C-5 diversification [7]. Similarly, gold(I)-catalyzed rearrangements of propargylic carbamates provided access to 5-methylene derivatives, expanding chemical space exploration [10].
Table 2: Structural Modification Strategies and Outcomes
Modification Site | Key Examples | Impact on Bioactivity |
---|---|---|
C-5 Acetamidomethyl | Linezolid | Ribosomal A-site binding; activity vs. VRE |
C-5 Thioamide | Ranbezolid | Enhanced anaerobic coverage |
Biaryl C-ring | Radezolid | Gram-negative expansion (e.g., H. influenzae) |
Triazole D-ring | Tedizolid | Improved pharmacokinetics; once-daily dosing |
Pyridine C-ring | Delpazolid | Anti-tubercular activity |
The hydroxyethyl (–CH₂CH₂OH) and methyl (–CH₃) groups are pivotal for optimizing oxazolidinone pharmacodynamics and pharmacokinetics:
Metabolic Shielding: Minimizes oxidative metabolism; tedizolid’s hydroxyethyl group undergoes negligible oxidation compared to linezolid’s morpholine ring [3].
Methyl Group:
Table 3: Functional Impact of Hydroxyethyl and Methyl Substituents
Substituent | Key Roles | Example Compounds |
---|---|---|
2-Methyl | Ring stabilization; metabolic resistance | 2-Methyloxazolidinone RNA binders [9] |
C-5 Hydroxyethyl | Ribosomal H-bonding; solubility | Tedizolid; T-box antiterminator ligands [3] [9] |
N-Hydroxyethyl | Reduced CYP inhibition | Late-stage oxazolidinone candidates [3] |
Comprehensive Compound List:Furazolidone, Cycloserine, DuP-105, DuP-721, Linezolid, Tedizolid, Delpazolid, Radezolid, Ranbezolid, Sutezolid, TBI-223, Posizolid, Cadazolid, RBx 11760
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7